molecular formula C5H6FN3O B2962973 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one CAS No. 2225154-25-4

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one

Cat. No.: B2962973
CAS No.: 2225154-25-4
M. Wt: 143.121
InChI Key: LIEYKGBGNNDSAS-UHFFFAOYSA-N
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Description

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one (CAS 2225154-25-4) is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole core, a privileged scaffold in drug design known for its hydrogen bonding capability and metabolic stability, combined with a reactive 2-fluoroethanone moiety . The molecular formula is C5H6FN3O and it has a molecular weight of 143.12 g/mol . Its primary research application is as a key synthetic intermediate for the construction of more complex, biologically active molecules. Specifically, derivatives of 1-(1H-1,2,3-triazol-5-yl)ethan-1-one are utilized in synthetic routes to create novel heterocyclic compounds, such as chalcones, pyrazolines, and thiazoles, which are core structures in many pharmaceuticals and agrochemicals . The incorporation of a fluorine atom can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and membrane permeability, making this compound a valuable reagent for lead optimization in research . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-fluoro-1-(3-methyltriazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-9-4(3-7-8-9)5(10)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEYKGBGNNDSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Methyl Group: The methyl group can be introduced through an alkylation reaction using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of the fluorine atom can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazole ring’s substitution pattern significantly influences electronic and steric properties. Below is a comparison of key analogues:

Compound Name / Source Triazole Substituents Ethanone Substituents Molecular Formula Notable Features
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl ethan-1-one 3-Chloro-4-fluorophenyl at C4, methyl at C5 None (ethanone at C4) C₁₁H₁₀ClFN₃O Halogenated aryl group enhances π-stacking interactions.
1-[4-(4-Chlorobenzoyl)-3,4-dihydro-2H-1,2,3-triazol-5-yl]ethan-1-one (4j) 4-Chlorobenzoyl at C4 None (ethanone at C5) C₁₁H₁₀ClN₃O₂ Chlorobenzoyl group increases hydrophobicity.
4-(1-Fluoro-3-phenylpropyl)-1-phenyl-1H-1,2,3-triazole (11) Phenyl at N1, fluoropropyl at C4 None (fluorine on side chain) C₁₆H₁₅FN₄ Fluorine on aliphatic chain enhances metabolic stability.
2-Fluoro-1-(4-fluorophenyl)ethan-1-one N/A (non-triazole) 2-Fluoro, 4-fluorophenyl C₈H₅F₂O Fluorine at α-position increases electrophilicity.

Key Observations:

  • Halogen vs.
  • Methyl vs. Aryl Groups: The target compound’s N1-methyl group reduces steric hindrance compared to bulky aryl substituents (e.g., phenyl in ), which may enhance accessibility in catalytic reactions.

Physicochemical Properties

Available data for analogues:

Source Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Elemental Analysis (Calcd/Found)
Chlorobenzoyl triazolyl ethanone (4j) 184–187 1688, 1622 C: 44.62/44.73; H: 3.40/3.33; N: 14.19/14.24
Phenylpyrazole diketone (5) Not reported Not provided C: 65.34/65.37; H: 4.98/5.26; N: 13.85/13.95
Fluoropropyl triazole (11) Oily liquid Not provided NMR/HRMS data in

Key Observations:

  • Melting Points: Aryl-substituted triazoles (e.g., ) exhibit higher melting points due to crystallinity, while aliphatic fluorinated derivatives (e.g., ) remain oily.
  • IR Stretches: Strong C=O stretches (~1688 cm⁻¹) confirm ketone functionality in triazolyl ethanones .

Biological Activity

2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a novel compound belonging to the triazole family, characterized by its unique structure that includes a fluorine atom and a methyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC5_5H6_6FN3_3O
Molecular Weight143.12 g/mol
CAS Number2225154-25-4
Boiling Point275.4 ± 38.0 °C (Predicted)
Density1.37 ± 0.1 g/cm³ (Predicted)
pKa-0.70 ± 0.10 (Predicted)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones. The introduction of the fluorine atom enhances the compound's binding affinity and selectivity towards these targets .

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against Gram-positive bacteria and fungi.

Case Study: Antimicrobial Screening

In a screening assay involving multidrug-resistant bacterial and fungal pathogens, this compound was tested for its Minimum Inhibitory Concentration (MIC). The results indicated varying degrees of activity:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64
Candida albicans128

These findings suggest that the compound possesses notable antibacterial and antifungal activities, particularly against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines.

Case Study: Anticancer Assay

In a study evaluating the cytotoxic effects of various triazole derivatives on A549 human pulmonary cancer cells, it was found that:

CompoundIC50_{50} (µM)
2-Fluoro derivative15
Control (Doxorubicin)10

The results indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves Claisen-Schmidt condensation, where a triazole acetyl derivative reacts with a fluorinated aldehyde in ethanol under basic conditions (e.g., 50% NaOH). For example, similar compounds were synthesized by stirring at room temperature, followed by neutralization with dilute HCl and recrystallization from ethanol . Optimization includes adjusting solvent polarity, catalyst concentration, and temperature to improve yield and purity. Reaction monitoring via TLC or HPLC is critical.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions and fluorine coupling patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms stoichiometry.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths/angles and validates the triazole-fluoroketone geometry. Hydrogen atoms are often modeled as riding atoms with Uiso(H)=1.21.5Ueq(C)U_{iso}(H) = 1.2-1.5U_{eq}(C) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen positioning) be resolved for this compound?

  • Methodology : Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., hydrogen bonding or disorder). Use SHELX’s refinement tools to:

  • Apply rigid-body constraints for methyl/triazole groups.
  • Test alternative hydrogen placement models (e.g., rotating vs. fixed).
  • Validate against Hirshfeld surface analysis or DFT calculations.
    • Example: In triazole derivatives, hydrogen atoms on methyl groups are often refined using a rotating model, while aromatic hydrogens adopt riding positions .

Q. What strategies address contradictions in biological activity data between this compound and its analogs?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with varied substituents (e.g., halogen placement, alkyl chain length) and test under standardized assays.
  • Structural Analysis : Correlate activity with electronic (Hammett constants) or steric (Taft parameters) effects using X-ray/DFT data.
  • Example: Substituting fluorine with chlorine in the ethanone moiety alters dipole moments, impacting solubility and receptor binding .

Q. How can computational methods enhance experimental design for derivatives of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock or Schrödinger Suite to predict binding affinities toward target proteins (e.g., enzymes with triazole-binding pockets).
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties to prioritize synthesis targets.

Methodological Notes

  • Synthesis Optimization : Scale-up requires solvent recovery systems (e.g., ethanol distillation) and flow chemistry setups to maintain yield .
  • Crystallography : For twinned crystals, use SHELXD for structure solution and SHELXL for refinement with BASF scaling .
  • Data Reproducibility : Document reaction conditions (e.g., "85°C in ethanol/water with HCl" ) and characterization protocols to ensure cross-lab consistency.

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